molecular formula C7H16N2 B2451209 5,7-Dimethyl-1,4-diazepane CAS No. 16698-08-1

5,7-Dimethyl-1,4-diazepane

Cat. No.: B2451209
CAS No.: 16698-08-1
M. Wt: 128.219
InChI Key: KBRAFCMQLHSOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-1,4-diazepane is a heterocyclic organic compound that belongs to the class of diazepanes Diazepanes are seven-membered ring compounds containing two nitrogen atoms at positions 1 and 4 The presence of methyl groups at positions 5 and 7 distinguishes this compound from other diazepane derivatives

Mechanism of Action

Target of Action

5,7-Dimethyl-1,4-diazepane is a derivative of the 1,4-diazepane family It’s known that 1,4-diazepanes, such as diazepam, primarily target gamma-aminobutyric acid (gaba) receptors . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Similar compounds like diazepam enhance the activity of gaba, an inhibitory neurotransmitter . This enhancement results in increased inhibitory effects on neuronal excitability, leading to sedative, muscle relaxant, and anticonvulsant effects .

Biochemical Pathways

It’s known that 1,4-diazepanes can influence the gabaergic system . By enhancing GABA activity, these compounds can affect various downstream effects, including decreased anxiety, sedation, and muscle relaxation .

Pharmacokinetics

1,4-diazepanes generally have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . The duration of their action is further prolonged by the even longer half-life of their active metabolites .

Result of Action

Similar compounds like diazepam can cause sedation, muscle relaxation, and anticonvulsant effects at the cellular level due to their enhancement of gaba activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the skin is an important barrier against environmental factors . Certain enzymes, like human KLK7, can affect the epidermal barrier and increase the risk of atopic dermatitis . Therefore, the environment in which this compound is used could potentially influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-1,4-diazepane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate diamines with suitable carbonyl compounds. For example, the reaction of 1,5-diaminopentane with acetone under acidic conditions can yield this compound. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen atoms replacing the methyl groups.

    Substitution: Substituted diazepanes with various alkyl or acyl groups.

Scientific Research Applications

5,7-Dimethyl-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: Lacks the methyl groups at positions 5 and 7, resulting in different chemical and physical properties.

    2,7-Dimethyl-1,4-diazepane: Methyl groups are positioned differently, leading to variations in reactivity and applications.

    1,4-Benzodiazepine: Contains a fused benzene ring, significantly altering its chemical behavior and pharmacological properties.

Uniqueness of 5,7-Dimethyl-1,4-diazepane

The presence of methyl groups at positions 5 and 7 in this compound imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules. This structural feature distinguishes it from other diazepane derivatives and contributes to its specific applications in various fields.

Properties

IUPAC Name

5,7-dimethyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-5-7(2)9-4-3-8-6/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRAFCMQLHSOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NCCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.